1-benzyl-5-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(oxolan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-20(22-13-17-7-4-12-27-17)18-19(16-8-10-21-11-9-16)25(24-23-18)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNMDFZAVPOIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-5-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring linked to a pyridine and a tetrahydrofuran moiety , which contribute to its pharmacological properties. The structural characteristics allow for interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.
- Anti-cancer Activity : Research indicates that 1,2,3-triazole derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have shown that triazole-containing compounds can inhibit key proteins involved in cancer progression, such as EGFR and PI3K .
Anticancer Activity
A study evaluating various triazole derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.97 μM to 74.28 μM , indicating potent activity against lung cancer cells (A549) and others .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 1-benzyl... | 27.89 | A549 |
| Reference Drug (Chrysin) | 8.80 | A549 |
| Other Triazoles | 32.4 - 596.6 | A549 |
Antimicrobial Activity
Triazoles are also noted for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth at low concentrations.
Case Studies
- Lung Cancer Treatment : A clinical study investigated the effects of triazole derivatives on lung cancer patients. Patients treated with a regimen including compounds like the one discussed showed improved survival rates compared to those receiving standard treatment alone .
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- R5 (Position 5) : The pyridin-4-yl group (target compound) shares similarities with 3b , which exhibited kinase inhibition. This suggests a possible role in targeting ATP-binding pockets.
- N-Substituent: The tetrahydrofuran-2-ylmethyl group introduces stereochemistry and oxygen-mediated hydrogen bonding, contrasting with the planar quinolinyl group in 3o/3p or sulfonamide groups in 3b .
Molecular Weight and Solubility
- The tetrahydrofuran moiety may enhance aqueous solubility compared to highly lipophilic analogs (e.g., 3q with o-tolyl/naphthyl groups) .
Q & A
Q. Yield Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Optimize stoichiometry of Cu(I) catalysts (e.g., 10 mol% CuSO₄·5H₂O with sodium ascorbate) to minimize side products .
Which analytical techniques are most effective for characterizing the structural purity of this compound?
Basic
A combination of spectroscopic and crystallographic methods is critical:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regioselectivity of the triazole ring (e.g., absence of 1,4-disubstituted byproducts) and benzyl/tetrahydrofuran substituents .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridinyl and tetrahydrofuran moieties .
Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
X-ray Crystallography : Single-crystal analysis using SHELXL for bond-length validation and confirmation of stereochemistry .
How can crystallographic data contradictions (e.g., SHELXL refinement vs. NMR data) be resolved for this compound?
Advanced
Discrepancies between X-ray and NMR data often arise from dynamic effects or crystal packing:
Dynamic NMR Analysis : Perform variable-temperature ¹H NMR to detect conformational flexibility in the tetrahydrofuran or benzyl groups .
Twinning Detection : Use PLATON or SHELXL's TWIN commands to identify and model twinned crystals, which may distort bond metrics .
DFT Calculations : Compare optimized molecular geometries (e.g., Gaussian09) with experimental X-ray data to assess steric strain or hydrogen-bonding artifacts .
Q. Example Workflow :
| Technique | Purpose | Software/Tool |
|---|---|---|
| SHELXL Refinement | Initial structure solution | SHELX-2018 |
| Mercury | Visualization of H-bonding networks | CCDC Mercury |
| OLEX2 | Integration of NMR and crystallographic data | OLEX2 |
What methodologies are recommended for analyzing contradictory biological activity data across different assay systems?
Q. Advanced
Dose-Response Curves : Perform IC₅₀/EC₅₀ comparisons across assays (e.g., enzymatic vs. cell-based) to identify off-target effects .
Metabolic Stability Testing : Use liver microsome assays (human/rat) to evaluate if discrepancies arise from compound degradation .
Molecular Dynamics Simulations : Assess binding mode consistency in different protein conformations (e.g., GROMACS) .
Case Study : Inconsistent kinase inhibition data may stem from assay pH variations. Validate using standardized buffers (e.g., 50 mM HEPES, pH 7.4) .
How can computational modeling guide the design of analogs with improved target selectivity?
Q. Advanced
Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases) .
Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridinyl N-atoms) using MOE or Phase .
ADMET Prediction : Apply SwissADME or pkCSM to prioritize analogs with favorable logP (<3) and low CYP450 inhibition .
Q. Example Results :
| Analog Modification | Δ Binding Energy (kcal/mol) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| Substituent at C5 (Cl → F) | -1.2 | 12:1 → 25:1 |
| Tetrahydrofuran → Piperidine | +0.7 | 8:1 → 5:1 |
What strategies address challenges in establishing structure-activity relationships (SAR) for this compound?
Q. Advanced
Fragment-Based SAR : Synthesize truncated analogs (e.g., removing the benzyl group) to isolate contributions of specific moieties .
3D-QSAR Modeling : Generate CoMFA/CoMSIA models using SYBYL-X to correlate steric/electronic features with activity .
Covalent Docking : For irreversible inhibitors, simulate Michaelis-Menten kinetics with modified cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
